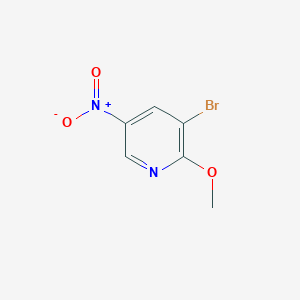

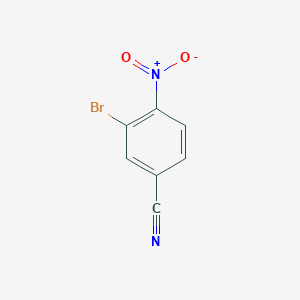

3-溴-4-硝基苯甲腈

描述

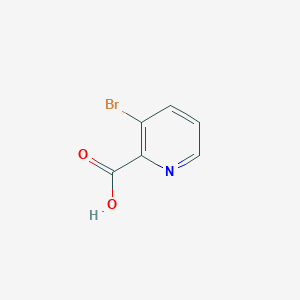

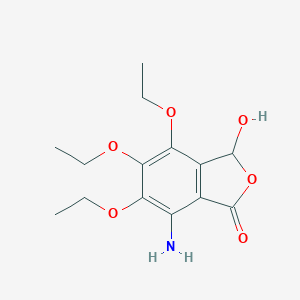

Synthesis Analysis

The synthesis of halogenated benzonitriles, including compounds similar to 3-Bromo-4-nitrobenzonitrile, often involves halogenation and nitration reactions. For example, the synthesis of 2-bromo-3-fluorobenzonitrile via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid demonstrates the generality of halodeboronation transformations in producing halogenated benzonitriles (Szumigala et al., 2004).

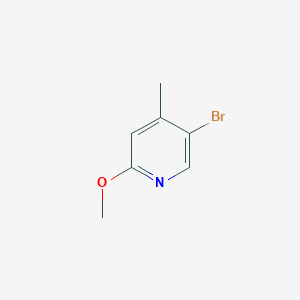

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Bromo-4-nitrobenzonitrile has been extensively studied. For instance, the vibrational analysis of 4-chloro-3-nitrobenzonitrile provides insights into the harmonic and anharmonic vibrational frequencies, which are crucial for understanding the molecular structure and dynamics (Sert et al., 2013). Furthermore, the rotational spectra of nitrobenzonitriles reveal their large dipole moments, which are significant for their reactivity and interactions (Graneek et al., 2018).

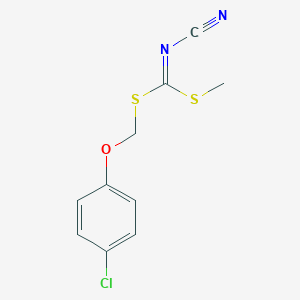

Chemical Reactions and Properties

Halogenated benzonitriles, including 3-Bromo-4-nitrobenzonitrile, participate in a variety of chemical reactions. For example, the reaction between 3-Bromo-2-nitrobenzo[b]thiophene and amines showcases aromatic nucleophilic substitution with rearrangement, illustrating the reactivity of similar structures (Guerrera et al., 1995).

Physical Properties Analysis

The physical properties of halogenated benzonitriles, such as 3-Bromo-4-nitrobenzonitrile, are influenced by their molecular structure. Studies on similar compounds, like 4-Bromo-3-methylbenzonitrile, provide insights into electronic structure, vibrational properties, and thermodynamic characteristics, which are essential for understanding the behavior of these compounds in various conditions (Shajikumar & Raman, 2018).

Chemical Properties Analysis

The chemical properties of 3-Bromo-4-nitrobenzonitrile are characterized by its reactivity, which is influenced by the presence of electron-withdrawing groups. Studies on related compounds, such as the bending properties in 4-halobenzonitrile crystals, shed light on the influence of halogen bonds on the chemical behavior and reactivity of these compounds (Veluthaparambath et al., 2022).

科学研究应用

-

Matrix Assisted Ionization Vacuum Method for Mass Spectrometry

- Field : Analytical Chemistry

- Application : 3-Nitrobenzonitrile is used as a matrix in the Matrix Assisted Ionization Vacuum (MAIV) method for mass spectrometry .

- Method : In this method, the sample to be analyzed is mixed with the matrix material (3-Nitrobenzonitrile in this case), and the mixture is then ionized under vacuum conditions. The resulting ions are then analyzed by the mass spectrometer .

- Results : The use of 3-Nitrobenzonitrile as a matrix in the MAIV method can enhance the sensitivity and accuracy of mass spectrometry analyses .

-

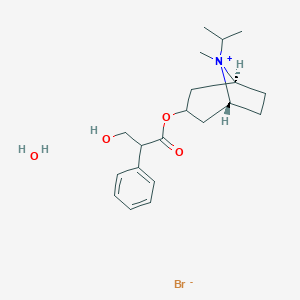

Synthesis of SGLT2 Inhibitors

- Field : Pharmaceutical Chemistry

- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound structurally similar to 3-Bromo-4-nitrobenzonitrile, is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Method : The synthesis involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results : The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

-

Mass Spectrometry

- Field : Analytical Chemistry

- Application : 4-Bromo-3-nitrobenzonitrile is used in mass spectrometry .

- Method : The compound is used as a matrix in mass spectrometry to enhance the sensitivity and accuracy of the analyses .

- Results : The use of 4-Bromo-3-nitrobenzonitrile can improve the quality of mass spectrometry analyses .

-

Synthesis of Other Compounds

- Field : Organic Chemistry

- Application : 3-(Bromomethyl)benzonitrile, a compound structurally similar to 3-Bromo-4-nitrobenzonitrile, is used in the synthesis of other organic compounds .

- Method : The bromomethyl group in 3-(Bromomethyl)benzonitrile can undergo various reactions to form new compounds .

- Results : The use of 3-(Bromomethyl)benzonitrile can lead to the synthesis of a wide range of organic compounds .

-

Pharmaceuticals and Specialty Chemicals

- Field : Pharmaceutical Chemistry

- Application : 3-Bromo-4-fluorobenzotrifluoride, a compound structurally similar to 3-Bromo-4-nitrobenzonitrile, is used in the treatment of various diseases such as cancer, HIV, and inflammatory diseases .

- Method : The compound is used in the synthesis of pharmaceuticals and specialty chemicals .

- Results : The use of 3-Bromo-4-fluorobenzotrifluoride has been found to be effective in the treatment of various diseases .

-

Mass Spectrometry

- Field : Analytical Chemistry

- Application : 4-Bromo-3-nitrobenzonitrile is used in mass spectrometry .

- Method : The compound is used as a matrix in mass spectrometry to enhance the sensitivity and accuracy of the analyses .

- Results : The use of 4-Bromo-3-nitrobenzonitrile can improve the quality of mass spectrometry analyses .

-

Synthesis of Other Compounds

- Field : Organic Chemistry

- Application : 3-(Bromomethyl)benzonitrile, a compound structurally similar to 3-Bromo-4-nitrobenzonitrile, is used in the synthesis of other organic compounds .

- Method : The bromomethyl group in 3-(Bromomethyl)benzonitrile can undergo various reactions to form new compounds .

- Results : The use of 3-(Bromomethyl)benzonitrile can lead to the synthesis of a wide range of organic compounds .

-

Pharmaceuticals and Specialty Chemicals

- Field : Pharmaceutical Chemistry

- Application : 3-Bromo-4-fluorobenzotrifluoride, a compound structurally similar to 3-Bromo-4-nitrobenzonitrile, is used in the treatment of various diseases such as cancer, HIV, and inflammatory diseases .

- Method : The compound is used in the synthesis of pharmaceuticals and specialty chemicals .

- Results : The use of 3-Bromo-4-fluorobenzotrifluoride has been found to be effective in the treatment of various diseases .

安全和危害

3-Bromo-4-nitrobenzonitrile is considered hazardous. Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . It is also recommended to wear personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

属性

IUPAC Name |

3-bromo-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDBDEZITHKFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593535 | |

| Record name | 3-Bromo-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-nitrobenzonitrile | |

CAS RN |

102000-73-7 | |

| Record name | 3-Bromo-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

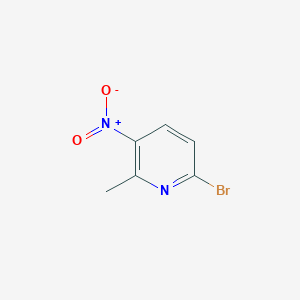

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。